molecular formula C7H13NO3 B13074314 (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid CAS No. 1254172-26-3

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid

Cat. No.: B13074314
CAS No.: 1254172-26-3
M. Wt: 159.18 g/mol
InChI Key: IMSUDXBVOIOXLR-RITPCOANSA-N
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Description

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid is a chiral amino acid derivative It features a unique structure with an oxolane ring attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of α-substituted acrylic acids using nickel catalysts. This method provides high enantiomeric excess and is efficient for producing chiral α-substituted propionic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize transition metal catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring and amino acid moiety allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid is unique due to its oxolane ring, which imparts specific stereochemical and electronic properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

CAS No.

1254172-26-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1

InChI Key

IMSUDXBVOIOXLR-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H](OC1)C[C@@H](C(=O)O)N

Canonical SMILES

C1CC(OC1)CC(C(=O)O)N

Origin of Product

United States

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